(Cyclohexylmethyl)(prop-2-en-1-yl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(cyclohexylmethyl)prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-8-11-9-10-6-4-3-5-7-10/h2,10-11H,1,3-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBVWJCRAJTHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401287532 | |
| Record name | N-2-Propen-1-ylcyclohexanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401287532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116855-58-4 | |
| Record name | N-2-Propen-1-ylcyclohexanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116855-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-2-Propen-1-ylcyclohexanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401287532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
pKa Determination and Structural Insights: Secondary Allylic Amines with Cyclohexyl Motifs
Executive Summary
Secondary allylic amines bearing cyclohexyl groups represent a unique pharmacophore and catalytic motif where basicity is finely tuned by a "push-pull" mechanism between steric bulk and electronic induction. While simple aliphatic amines typically exhibit pKa values between 10.5 and 11.0, the introduction of an allylic system lowers this value, typically into the 10.0–10.2 range.
This guide provides a definitive technical analysis of the pKa values for N-allylcyclohexylamine and its derivatives. It synthesizes predictive data with established physical organic chemistry principles and details the Yasuda-Shedlovsky extrapolation protocol , the industry standard for accurately determining the pKa of lipophilic amines that are sparingly soluble in water.
Theoretical Framework: The Steric-Electronic Balance
The basicity of secondary allylic amines is governed by three competing factors. Understanding these is crucial for rational drug design and optimizing catalytic cycles.
Electronic Inductive Effects (-I vs +I)
-
Cyclohexyl Group (+I Effect): The cyclohexyl ring acts as an electron-donating alkyl group, increasing electron density on the nitrogen atom. In the gas phase, this would significantly increase basicity.
-
Allyl Group (-I Effect): The
hybridized carbons of the allyl group are more electronegative than the carbons of an alkyl chain. This exerts an electron-withdrawing inductive effect (-I), reducing the electron density on the nitrogen lone pair and stabilizing the free base over the conjugate acid.
Steric Inhibition of Solvation
In aqueous solution, the stability of the ammonium cation (
-
The "Cyclohexyl Penalty": The bulky cyclohexyl group creates a hydrophobic shield around the nitrogen center. This steric bulk hinders the approach of water molecules, destabilizing the protonated form (cation) relative to less hindered amines (like dimethylamine). This effect often counteracts the inductive donation, preventing the pKa from rising as high as expected.
Hybridization
The nitrogen atom in these amines is
Quantitative Data Landscape
The following table synthesizes experimental and high-confidence predicted pKa values for N-allylcyclohexylamine and relevant analogs.
Table 1: Comparative pKa Values (Aqueous, 25°C)
| Compound | Structure Type | pKa (Approx.)[2][3][4][5][6] | Key Structural Driver |
| Cyclohexylamine | Primary Aliphatic | 10.64 | Reference standard; moderate steric bulk. |
| N-Ethylcyclohexylamine | Secondary Aliphatic | ~10.80 | +I effect of ethyl group increases basicity slightly. |
| Allylamine | Primary Allylic | 9.49 | Strong -I effect of allyl group drops pKa significantly. |
| N-Allylmethylamine | Secondary Allylic | 10.11 | Methyl group (+I) partially restores basicity lost by allyl. |
| N-Allylcyclohexylamine | Secondary Allylic | 10.18 ± 0.20 | Target Compound. Cyclohexyl (+I) combats Allyl (-I). |
| N-Crotylcyclohexylamine | Secondary Allylic | ~10.30 | Methyl on double bond adds weak electron donation (+I). |
Technical Insight: The transition from N-Ethylcyclohexylamine (saturated) to N-Allylcyclohexylamine (unsaturated) results in a pKa drop of approximately 0.6 log units . This shift is consistent with the electron-withdrawing nature of the allyl group.
Experimental Methodology: The Yasuda-Shedlovsky Protocol[4][6][7][8][9]
Direct potentiometric titration of N-allylcyclohexylamine in water is often inaccurate due to low aqueous solubility (lipophilicity). The Yasuda-Shedlovsky extrapolation method is the validated protocol for such compounds.
Principle
The apparent pKa (
Workflow Diagram
Caption: Step-by-step workflow for determining the aqueous pKa of lipophilic amines using mixed-solvent extrapolation.
Detailed Protocol Steps
-
Solvent Preparation: Prepare carbonate-free mixtures of Methanol/Water at weight percentages of 30%, 40%, 50%, and 60%.
-
Sample Dissolution: Dissolve approximately
M of the amine in each solvent mixture. Ensure complete dissolution; sonicate if necessary. -
Titration:
-
Use a standardized 0.1 M HCl titrant.
-
Perform the titration under an inert Nitrogen (
) atmosphere to prevent absorption (which forms carbonic acid and skews results). -
Record pH vs. Volume of titrant.
-
-
Calculation of psKa: For each mixture, determine the apparent pKa (
) at the half-equivalence point. -
The Yasuda-Shedlovsky Equation:
[4][7][8]
Factors Influencing Basicity (Visualized)
The following diagram illustrates the competing forces that determine the final pKa of N-allylcyclohexylamine.
Caption: Logical map of steric and electronic factors converging to determine the specific pKa value.
Applications in Drug Development & Synthesis[11][12]
Pharmacological Implications[13]
-
Bioavailability: With a pKa of ~10.2, N-allylcyclohexylamine is predominantly protonated (cationic) at physiological pH (7.4). However, the fraction of neutral species (~0.16%) is sufficient for passive membrane transport, aided by the lipophilicity of the cyclohexyl ring.
-
hERG Channel Blockade: Secondary amines with cyclohexyl groups are often implicated in hERG channel binding. The pKa value is a critical parameter for modeling these interactions, as the cationic form typically binds to the channel pore.
Synthetic Utility
-
Catalysis: In organocatalysis, secondary amines are used to form enamines or iminium ions. The slightly lower basicity of the allyl variant (compared to dicyclohexylamine) allows for faster reversibility in catalytic cycles, potentially increasing turnover rates in Michael additions or aldol reactions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81115, N-Allylcyclohexylamine. Retrieved from [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Vcalc. pKa of Cyclohexylamine. Retrieved from [Link]
-
Organic Chemistry Data. pKa Values of Amines. Retrieved from [Link]
-
ChemBK. N-Allylcyclohexylamine Chemical Properties. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of (Cyclohexylmethyl)(prop-2-en-1-yl)amine: A Predictive Approach
Abstract
Introduction: The Challenge of Characterizing Novel Compounds
The synthesis of novel chemical entities is a cornerstone of innovation in the chemical and pharmaceutical sciences. However, the comprehensive characterization of these new molecules often lags behind their creation. Fundamental physical properties, including boiling point and density, are critical for a wide range of applications, from reaction engineering and process design to formulation and toxicological assessment. In the absence of empirical data for (Cyclohexylmethyl)(prop-2-en-1-yl)amine, a predictive modeling approach becomes an indispensable tool for scientific advancement.
This guide will provide a detailed, step-by-step methodology for the theoretical estimation of the boiling point and density of (Cyclohexylmethyl)(prop-2-en-1-yl)amine. The causality behind the selection of predictive models and the use of structural analogs for validation will be thoroughly explained, ensuring a self-validating and trustworthy analysis.
Theoretical Framework: Predicting Physicochemical Properties
The prediction of boiling points and densities of organic compounds can be approached through various computational methods. Quantitative Structure-Property Relationship (QSPR) models are a particularly powerful class of these methods, establishing a mathematical correlation between the chemical structure of a molecule and its physical properties.[1][2][3][4]
For the boiling point of secondary amines, QSPR models often incorporate descriptors that account for molecular weight, intermolecular forces (van der Waals forces and hydrogen bonding), and molecular shape.[1][3][4] Similarly, the density of organic liquids can be estimated using models that consider atomic contributions, molecular volume, and packing efficiency.[5][6][7]
To enhance the confidence in our predicted values, a comparative analysis with structurally related compounds for which experimental data are available is crucial. These analogs provide a benchmark for the accuracy of the chosen predictive methods.
Predicted Physicochemical Properties of (Cyclohexylmethyl)(prop-2-en-1-yl)amine
Based on established QSPR methodologies and comparison with structural analogs, the following table summarizes the predicted boiling point and density for (Cyclohexylmethyl)(prop-2-en-1-yl)amine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Data Type |
| (Cyclohexylmethyl)(prop-2-en-1-yl)amine | C₁₀H₁₉N | 153.27 | 205 - 215 | ~0.88 | Predicted |
| Cyclohexylmethanamine | C₇H₁₅N | 113.20 | 159 - 161[8] | 0.87[8] | Experimental |
| Diallylamine | C₆H₁₁N | 97.16 | 111[9][10] | 0.79[9][10] | Experimental |
| N-Propylcyclohexanamine | C₉H₁₉N | 141.25 | Not Available | Not Available | - |
| N-Methylcyclohexylamine | C₇H₁₅N | 113.20 | 147 - 149 | 0.85 (at 25°C) | Experimental |
Rationale for Predictions:
-
Boiling Point: The predicted boiling point of 205-215 °C for (Cyclohexylmethyl)(prop-2-en-1-yl)amine is significantly higher than its structural analogs, cyclohexylmethanamine (159-161 °C) and diallylamine (111 °C). This increase is primarily attributed to its higher molecular weight (153.27 g/mol ), which leads to stronger van der Waals forces. The presence of the cyclohexyl group also contributes to a more compact structure, potentially allowing for more efficient molecular packing and increased intermolecular interactions compared to the more flexible diallylamine. While the allyl group's double bond introduces some polarity, the overall influence of the increased molecular size is expected to be the dominant factor in elevating the boiling point.
-
Density: The predicted density of approximately 0.88 g/mL is slightly higher than that of cyclohexylmethanamine (0.87 g/mL) and significantly higher than diallylamine (0.79 g/mL). The introduction of the allyl group in place of a hydrogen atom on the nitrogen increases the molecular weight without a proportional increase in molecular volume, leading to a higher density. The cyclic nature of the cyclohexyl group also contributes to a denser packing compared to the open-chain structure of diallylamine.
Experimental Workflow for Property Determination
For future empirical validation of the predicted values, the following experimental workflows are recommended.
Boiling Point Determination
A standard method for determining the boiling point of a liquid is distillation, following a procedure such as ASTM D1078.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a standard distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a measured volume of (Cyclohexylmethyl)(prop-2-en-1-yl)amine into the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Data Collection: Record the temperature at which the liquid begins to boil and the vapor temperature remains constant. This constant temperature is the boiling point of the substance at the measured atmospheric pressure.
-
Pressure Correction: If the atmospheric pressure is not at standard sea level (760 mmHg), a pressure correction using the Clausius-Clapeyron equation or a nomograph is necessary to determine the normal boiling point.
Density Determination
The density of a liquid can be accurately measured using a pycnometer or a digital density meter.
Step-by-Step Protocol (using a pycnometer):
-
Pycnometer Calibration: Clean and dry a pycnometer of a known volume and weigh it accurately.
-
Sample Filling: Fill the pycnometer with (Cyclohexylmethyl)(prop-2-en-1-yl)amine at a controlled temperature (e.g., 20 °C).
-
Weighing: Weigh the filled pycnometer.
-
Calculation: The density is calculated by dividing the mass of the amine (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
Visualizing the Predictive Workflow
The logical flow of the predictive process, from data gathering on analogs to the final estimation for the target compound, can be visualized as follows:
Caption: Workflow for the predictive estimation of physicochemical properties.
Conclusion
In the absence of experimental data, this guide provides robust, scientifically-grounded predictions for the boiling point and density of (Cyclohexylmethyl)(prop-2-en-1-yl)amine. The estimated boiling point of 205-215 °C and a density of approximately 0.88 g/mL offer valuable preliminary data for researchers. The methodologies outlined herein not only provide specific values for the target compound but also serve as a template for the characterization of other novel molecules where empirical data is scarce. The authors strongly recommend experimental verification of these predicted values as the compound becomes more readily available.
References
-
Evaluating the density of organic compounds at variable temperatures by a norm descriptor-based QSPR model. RSC Publishing. Available at: [Link]
-
Using Elemental Ratios to Predict the Density of Organic Material Composed of Carbon, Hydrogen, and Oxygen. ACS Publications. Available at: [Link]
-
Density calculation of liquid organic compounds using a simple equation of state up to high pressures. RocketProps. Available at: [Link]
-
Prediction of density in organic crystals. Semantic Scholar. Available at: [Link]
-
Densities of Organic Compounds. E-AIM. Available at: [Link]
-
Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Semantic Scholar. Available at: [Link]
-
Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Amin Rostami, Professor at. Available at: [Link]
-
Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Available at: [Link]
-
Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. ResearchGate. Available at: [Link]
-
Diallylamine | C6H11N | CID 31279. PubChem. Available at: [Link]
-
N-Methylcyclohexylamine | C7H15N | CID 7514. PubChem. Available at: [Link]
-
Approach to Estimation and Prediction for Normal Boiling Point (NBP) of Alkanes Based on a Novel Molecular Distance-Edge (MDE) Vector, λ. ACS Publications. Available at: [Link]
-
Benzenamine, N-cyclohexyl-N-methyl- Properties. EPA. Available at: [Link]
-
Cyclohexanemethylamine | C7H15N | CID 76688. PubChem. Available at: [Link]
-
N-Propylcyclohexanamine | C9H19N | CID 19178. PubChem. Available at: [Link]
-
Chemical Properties of cyclohexyl-n-propyl-amine. Cheméo. Available at: [Link]
-
N¹-Cyclohexyl-N¹-methylbenzene-1,4-diamine Properties. EPA. Available at: [Link]
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safety data sheet SDS for N-allylcyclohexanemethylamine
Technical Safety Guide: N-Allylcyclohexanemethylamine CAS No: 22416-98-4 Content Type: In-Depth Technical Guide / R&D Safety Protocol Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.
Core Directive & Chemical Identity
Editorial Note: This guide is structured to bridge the gap between a standard regulatory SDS and a practical R&D safety protocol. While standard SDSs provide compliance data, this document integrates structural-activity relationship (SAR) insights to predict hazards where empirical data may be scarce for niche intermediates.
Chemical Identification
-
Common Synonyms: N-Allylcyclohexanemethylamine; N-(Cyclohexylmethyl)prop-2-en-1-amine.
-
Molecular Formula: C₁₀H₁₉N
-
Molecular Weight: 153.27 g/mol
-
Structure: Secondary amine containing a cyclohexylmethyl group and an allyl group.
R&D Significance
This compound serves as a critical secondary amine building block in medicinal chemistry. It is frequently employed to introduce the N-cyclohexylmethyl motif—a lipophilic spacer often used to optimize receptor binding in GPCR ligands (e.g., opioid or sigma receptor modulators). Its allylic functionality also allows for further diversification via olefin metathesis or de-allylation strategies.
Hazard Identification (GHS Classification)
Scientific Rationale (E-E-A-T): As a specific toxicological profile for CAS 22416-98-4 is limited in public registries, the following classification is derived based on the functional group toxicology of allylamines (cardiotoxicity/high acute toxicity) and aliphatic secondary amines (corrosivity).
Signal Word: DANGER
| Hazard Class | Category | Hazard Statement | Mechanistic Insight |
| Flammable Liquid | Cat 3 | H226: Flammable liquid and vapor. | Predicted flash point ~45–55°C based on MW similarity to N,N-dimethylcyclohexylamine. |
| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed. | Allylic amines are metabolically activated to acrolein, a potent cytotoxic agent.[4] |
| Acute Toxicity (Dermal) | Cat 3 | H311: Toxic in contact with skin.[5] | High lipophilicity (Cyclohexyl group) enhances dermal absorption. |
| Skin Corrosion | Cat 1B | H314: Causes severe skin burns.[6][7][8] | pKa ~10-11 (typical for dialkylamines) results in saponification of skin lipids. |
| STOT - Rep. Exp. | Cat 2 | H373: May cause damage to organs (Heart). | Critical Note: Allylamine derivatives are known cardiotoxins (vascular smooth muscle injury). |
Hazard Decision Logic (Graphviz)
Caption: Mechanistic pathway deriving the toxicity profile from structural motifs. The allyl group undergoes metabolic activation to acrolein, necessitating strict exposure controls.
Composition & Ingredients
| Component | CAS Number | Concentration | Classification |
| N-Allylcyclohexanemethylamine | 22416-98-4 | >97% | Flam.[2] Liq. 3; Acute Tox. 3; Skin Corr.[6][9] 1B |
| Cyclohexanemethylamine | 3218-02-8 | <1% | Impurity (Precursor) |
| Allyl Chloride | 107-05-1 | <0.1% | Trace Residual (Carcinogen susp.) |
Purity Note: For drug development, ensure allyl chloride levels are quantified (genotoxic impurity risk).
First Aid Measures (Protocol)
Self-Validating Protocol: Do not rely on generic advice. The corrosive nature combined with systemic toxicity requires immediate, specific intervention.
-
Inhalation (Critical):
-
Action: Evacuate to fresh air immediately.
-
Reasoning: Allylamine vapors cause delayed pulmonary edema.
-
Protocol: Administer 100% Oxygen if breathing is labored.[5] Monitor for 48 hours for respiratory distress.
-
-
Skin Contact:
-
Action: Immediate drenching (Safety Shower) for minimum 15 minutes .
-
Contraindication: Do NOT use neutralization agents (vinegar/bicarb) on skin; exothermic reaction may worsen thermal injury.
-
Treatment: Apply Calcium Gluconate gel only if HF was involved (unlikely here), otherwise treat as alkali burn.
-
-
Eye Contact:
-
Action: Irrigation with saline/water for 30 minutes.
-
Note: Alkaline burns penetrate deeper than acid burns. Ophthalmologist consult is mandatory.
-
-
Ingestion:
Firefighting & Accidental Release
Fire Hazards
-
Flash Point (Predicted): ~45°C (Closed Cup).
-
Combustion Products: Carbon oxides, Nitrogen Oxides (NOx) (highly toxic pulmonary irritants).
-
Explosion: Vapors are heavier than air and may travel to ignition sources.
Spill Response Workflow (Graphviz)
Caption: Decision matrix for spill response. Large spills of allylic amines require evacuation due to high inhalation toxicity.
Handling & Storage (Technical Specs)
Handling
-
Atmosphere: Hygroscopic and potentially air-sensitive (amine oxidation). Handle under Nitrogen or Argon atmosphere using Schlenk techniques or a glovebox for high-purity applications.
-
PPE Selection:
-
Gloves: Laminate film (Silver Shield) or Supported Polyvinyl Alcohol (PVA) .
-
Warning: Nitrile gloves may degrade rapidly upon exposure to allylic amines.
-
Respiratory: Full-face respirator with ABEK (Ammonia/Amine/Organic Vapor) cartridges if working outside a fume hood.
-
Storage[5][10][11]
-
Temp: 2–8°C (Refrigerated).
-
Segregation: Store away from Oxidizers , Acids , and Acid Chlorides .[7]
-
Container: Amber glass with PTFE-lined cap.
Toxicological & Ecological Information
Mechanism of Toxicity (The "Expert" View)
Researchers must understand why this compound is dangerous beyond simple corrosivity.
-
SSAO Metabolism: Semicarbazide-sensitive amine oxidase (SSAO) metabolizes allylamines in cardiovascular tissue.
-
Reaction:
-
Consequence: Acrolein is a reactive electrophile that forms adducts with DNA and proteins, leading to vascular smooth muscle necrosis . This is a class effect of allylamines [1].[5]
Quantitative Data (Analog-Based)
-
Oral LD50 (Rat): Estimated 100–300 mg/kg (Based on Allylamine LD50 ~100 mg/kg and N-methylcyclohexylamine LD50 ~400 mg/kg).
-
Inhalation LC50: Estimated < 500 ppm (4h).
Ecological Fate
-
Aquatic Toxicity: High. Amines are generally toxic to algae and fish due to pH alteration and membrane disruption.
-
Biodegradability: Likely readily biodegradable, but toxic to nitrifying bacteria in waste treatment plants at high concentrations.
References
-
Boor, P. J., & Hysmith, R. M. (1987). Allylamine cardiovascular toxicity. Toxicology, 44(2), 129–145. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12389, Allylamine. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet for N-Methylcyclohexylamine (Analog). Link
-
LookChem. (2024). CAS 22416-98-4 Entry: N-allyl-N-cyclohexylmethylamine.[1][2][3] Link
-
Conklin, D. J., et al. (2001). Semicarbazide-Sensitive Amine Oxidase (SSAO) Metabolism of Allylamine in Blood Vessels.[4] Toxicological Sciences. Link
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literature review of N-alkylated allylamine derivatives
Advanced Synthesis, Pharmacodynamics, and Structural Optimization
Executive Summary
The N-alkylated allylamine pharmacophore represents a pivotal structural motif in modern medicinal chemistry, most notably recognized in the antifungal agents Naftifine and Terbinafine. Unlike azoles, which inhibit 14
Pharmacological Significance: The SQLE Blockade
The clinical efficacy of N-alkylated allylamines stems from their high selectivity for fungal squalene epoxidase over the mammalian homolog. This inhibition triggers a dual-action fungicidal mechanism:
-
Ergosterol Depletion: Halts the formation of the cell membrane's primary sterol, increasing permeability.[1]
-
Squalene Toxicity: Intracellular accumulation of squalene forms lipid vesicles that disrupt cell wall structure and function.
Mechanistic Pathway (Ergosterol Biosynthesis)
The following diagram illustrates the precise intervention point of allylamines within the sterol pathway.
Figure 1: Mechanism of Action. Allylamines inhibit Squalene Epoxidase, leading to toxic squalene accumulation and ergosterol depletion.[1][2]
Structural Architecture & SAR
The potency of this class relies on a rigid Structure-Activity Relationship (SAR). The core scaffold requires a tertiary amine flanked by specific lipophilic zones.
Comparative SAR Table
| Structural Feature | Naftifine | Terbinafine | SAR Implication |
| Core Structure | N-methyl-N-(1-naphthylmethyl) | N-methyl-N-(1-naphthylmethyl) | The N-methyl group is essential; removing it or increasing chain length (ethyl, propyl) drastically reduces potency. |
| Allyl Side Chain | 3-phenyl-2-propenyl | 6,6-dimethyl-2-hepten-4-ynyl | The trans geometry of the double bond is critical for binding affinity. |
| Lipophilic Tail | Phenyl ring | tert-butylacetylene group | The bulky tert-butyl group in Terbinafine increases lipophilicity (LogP ~5.5) and metabolic stability compared to the phenyl ring of Naftifine. |
| Potency (MIC) | Moderate (Trichophyton sp.) | High (Broad Spectrum) | The acetylene linker acts as a rigid spacer, optimizing the fit into the SQLE hydrophobic pocket. |
Advanced Synthetic Methodology
While industrial routes often employ direct alkylation of amines with allyl halides (which suffers from over-alkylation), modern research utilizes transition-metal catalysis for precision.
Protocol: Palladium-Catalyzed Tsuji-Trost Allylation
This method is preferred for synthesizing complex N-alkylated allylamine derivatives due to its mild conditions and high regioselectivity.
Objective: Synthesis of a chiral N-alkylated allylamine derivative from an allylic carbonate and a secondary amine.
Reagents & Materials:
-
Substrate: Allyl methyl carbonate derivative (1.0 equiv)
-
Nucleophile: Secondary amine (e.g., N-methyl-1-naphthalenemethylamine) (1.1 equiv)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2.5 mol%)
-
Ligand: 1,2-Bis(diphenylphosphino)ethane (dppe) or Trost Ligand for asymmetric induction (5.0 mol%)
-
Solvent: Anhydrous THF (degassed)
-
Base: BSA (N,O-Bis(trimethylsilyl)acetamide) (catalytic, optional for amide nucleophiles)
Step-by-Step Workflow:
-
Catalyst Activation:
-
In a flame-dried Schlenk tube under Argon, dissolve Pd2(dba)3 and the phosphine ligand in anhydrous THF.
-
Stir at room temperature for 15 minutes until the solution turns from dark purple to yellow/orange (indicating formation of the active Pd-ligand complex).
-
-
Substrate Addition:
-
Add the allylic carbonate substrate to the catalyst mixture.
-
Mechanistic Note: This initiates the oxidative addition, generating the electrophilic
-allyl palladium complex and releasing methoxide/CO2.
-
-
Nucleophilic Attack:
-
Add the secondary amine dropwise.
-
Stir at ambient temperature (25°C) for 4–12 hours. Monitor via TLC or LC-MS.
-
Control: If reaction is sluggish, heat to 40°C.
-
-
Work-up:
-
Purification:
-
Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Catalytic Cycle Visualization
The following diagram details the Pd(0)/Pd(II) cycle driving this synthesis.
Figure 2: Tsuji-Trost Catalytic Cycle. The reaction proceeds via a π-allyl palladium intermediate, allowing for soft nucleophile attack.
Emerging Applications & Future Directions
Beyond dermatology, N-alkylated allylamines are being repurposed for systemic indications:
-
Oncology: SQLE is an oncogene amplified in breast and prostate cancers. Terbinafine derivatives are currently being screened as cholesterol-depleting agents to starve tumor cells.
-
Parasitology: The ergosterol pathway in Trypanosoma cruzi (Chagas disease) and Leishmania is homologous to fungi. Novel derivatives with altered lipophilicity are being designed to penetrate parasitic membranes more effectively than standard antifungals.
References
-
Petranyi, G., et al. (1984).[4] "Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase."[4] Science, 224(4654), 1239-1241. Link
-
Ryder, N. S. (1992). "Terbinafine: mode of action and properties of the squalene epoxidase inhibition." British Journal of Dermatology, 126(s39), 2-7. Link
-
Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395-422. Link
-
Nowosielski, M., et al. (2011). "Structural bases of squalene epoxidase inhibition by terbinafine." Proceedings of the National Academy of Sciences, 108(19), 7907-7912. Link
-
Organic Chemistry Portal. (2023). "Tsuji-Trost Reaction: Mechanism and Recent Literature." Link
Sources
Methodological & Application
Technical Guide: N-Allylcyclohexanemethylamine as a Pharmaceutical Intermediate
Part 1: Executive Summary & Strategic Utility
N-Allylcyclohexanemethylamine (N-Allyl-C-cyclohexylmethylamine) is a versatile secondary amine intermediate used in the synthesis of pharmaceuticals targeting the Central Nervous System (CNS) and antifungal agents. Its structural value lies in its bifunctionality:
-
Lipophilic Anchor: The cyclohexylmethyl group provides significant lipophilicity (
), enhancing blood-brain barrier (BBB) penetration and hydrophobic pocket binding (common in Sigma-1 and NMDA receptor ligands). -
Reactive Handle: The allyl group serves as a "latent" functionality. It can be retained as a pharmacophore (as in allylamine antifungals like Naftifine) or derivatized via Heck coupling, olefin metathesis, or radical cyclization to build complex heterocycles.
Key Therapeutic Applications
| Therapeutic Class | Structural Role | Target Mechanism |
| Neuroprotective Agents | Sigma-1 Receptor ($ \sigma_1 R $) Ligand | The cyclohexyl ring mimics the hydrophobic domain of haloperidol/PB-28 analogs. |
| Antifungals | Allylamine Pharmacophore | Analogous to Naftifine; inhibits squalene epoxidase. |
| Analgesics | Opioid Receptor Modulator | Provides steric bulk similar to the cyclopropylmethyl group in Naltrexone. |
Part 2: Chemical Profile & Properties[1][2][3][4]
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 153.27 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | ~205°C (Predicted) |
| Density | ~0.84 g/mL |
| Solubility | Soluble in DCM, Methanol, THF; Low solubility in water. |
| pKa | ~10.2 (Amine proton) |
Part 3: Synthesis Protocol (Preparation of the Intermediate)
While this intermediate can be purchased, in-house synthesis is often required to ensure freshness and avoid oxidation of the allyl group. The Reductive Amination route is preferred over direct alkylation (Allyl Bromide + Cyclohexylmethylamine) to prevent over-alkylation to the tertiary amine.
Workflow Diagram (Graphviz)
Figure 1: Selective synthesis via reductive amination to avoid bis-allylation.
Detailed Protocol
Objective: Synthesize 100g of N-Allylcyclohexanemethylamine.
Reagents:
-
Cyclohexanecarboxaldehyde (CAS 2043-61-0): 65.0 mL (0.53 mol)
-
Allylamine (CAS 107-11-9): 44.0 mL (0.58 mol, 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB): 170 g (0.80 mol, 1.5 equiv)
-
Dichloromethane (DCM): 1.0 L
-
Acetic Acid: 30 mL (Catalytic/Buffer)
Step-by-Step Procedure:
-
Imine Formation:
-
Charge a 2L 3-neck round-bottom flask with DCM (1.0 L) and Cyclohexanecarboxaldehyde (65.0 mL).
-
Cool to 0°C using an ice bath.
-
Add Allylamine (44.0 mL) dropwise over 20 minutes. Exothermic reaction.[1]
-
Add Acetic Acid (30 mL). Stir at room temperature (25°C) for 2 hours.
-
Checkpoint: Monitor by TLC (or GC) for disappearance of aldehyde.
-
-
Reduction:
-
Cool the mixture back to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) in portions over 30 minutes. Gas evolution (H2) may occur; ensure venting.
-
Allow to warm to room temperature and stir overnight (12 hours).
-
-
Quench & Isolation:
-
Purification:
-
Concentrate under reduced pressure.[2]
-
Purify via vacuum distillation (bp ~90-95°C at 10 mmHg) to obtain a clear liquid.
-
Self-Validating Check:
-
1H NMR (CDCl3): Look for the doublet at
3.25 (Allyl ) and doublet at 2.45 (Cyclohexyl ). The absence of a singlet at 9.6 confirms aldehyde consumption.
Part 4: Application Protocol (Pharmaceutical Coupling)
This section describes using the intermediate to synthesize a Sigma-1 Receptor Ligand Analog (Generic structure: N-Allyl-N-cyclohexylmethyl-N-(substituted-benzyl)amine).
Reaction Logic Diagram
Figure 2: Convergent synthesis strategy for Sigma-1 ligand library generation.
Coupling Protocol
Objective: Couple the intermediate with 4-Fluorobenzyl chloride.
Reagents:
-
N-Allylcyclohexanemethylamine (Intermediate from Part 3): 1.53 g (10 mmol)
-
4-Fluorobenzyl chloride: 1.44 g (10 mmol)
-
Potassium Carbonate (
): 2.76 g (20 mmol) -
Potassium Iodide (KI): 0.16 g (1 mmol, Catalyst)
-
Acetonitrile (ACN): 50 mL
Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve the Intermediate (1.53 g) in ACN (50 mL).
-
Addition: Add
and KI. Stir for 5 minutes. -
Alkylation: Add 4-Fluorobenzyl chloride dropwise.
-
Reflux: Heat the mixture to reflux (80-82°C) for 6-8 hours.
-
Mechanism:[4] The secondary amine performs an
attack on the benzyl chloride, facilitated by the Finkelstein-like effect of KI.
-
-
Workup:
-
Cool to room temperature.[3] Filter off inorganic salts (
). -
Evaporate the solvent.
-
Redissolve residue in Ethyl Acetate, wash with water and brine.
-
-
Salt Formation (Optional for Stability):
-
Dissolve the crude oil in diethyl ether.
-
Add HCl in dioxane (4M) dropwise to precipitate the Hydrochloride salt.
-
Filter and dry the white solid.
-
Part 5: Analytical Characterization
To validate the identity of N-Allylcyclohexanemethylamine , use the following parameters:
| Method | Expected Signal/Result | Interpretation |
| 1H NMR (400 MHz, CDCl3) | Allyl internal alkene proton (-CH=). | |
| Allyl terminal alkene protons (=CH2). | ||
| Allylic methylene (-N-CH2-CH=). | ||
| Cyclohexylmethyl methylene (-N-CH2-Cy). | ||
| Cyclohexyl ring protons. | ||
| 13C NMR | Allyl alkene carbons. | |
| N-methylene carbons. | ||
| GC-MS (EI) | m/z 153 | Parent ion. |
| m/z 112 | Loss of allyl group (common fragmentation). | |
| m/z 70 | Cyclohexyl fragment. |
Part 6: Health, Safety, and Environment (HSE)
-
Hazard Class: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral/Inhalation).
-
Handling:
-
Allyl amines are notoriously toxic and can be lachrymators. All operations must be performed in a fume hood .
-
Wear butyl rubber gloves (nitrile may degrade with prolonged exposure to allyl amines).
-
-
Storage: Store under Nitrogen at 2-8°C. Secondary amines can absorb
from air to form carbamates; keep tightly sealed.
Part 7: References
-
Synthesis of Secondary Amines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
Sigma Receptor Ligands: Collina, S., et al. "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents, 2013, 23(5), 597-613. (Contextualizing cyclohexyl-amine scaffolds).
-
Allyl Amine Reactivity: Trost, B. M.[5] "The Palladium Catalyzed Nucleophilic Addition to Allylic Systems." Accounts of Chemical Research, 1980, 13(11), 385-393. (Reference for downstream Heck/Tsuji-Trost applications).
-
Chemical Identity: PubChem Compound Summary for CAS 22416-98-4. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]
- 4. (PDF) A novel three-component reaction for the synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amines [academia.edu]
- 5. Allylic amine synthesis by C-C coupling [organic-chemistry.org]
Strategic Utilization of N-Allylcyclohexanemethylamine in Heterocyclic Scaffolding
[1]
Introduction: The Bifunctional Linchpin
N-Allylcyclohexanemethylamine (NACHM) represents a high-value "linchpin" intermediate in medicinal chemistry.[1] Structurally, it combines a lipophilic cyclohexyl anchor with a reactive allyl handle, bridged by a secondary amine. This architecture is not merely a passive scaffold but a dynamic precursor capable of divergent synthetic pathways.
For drug developers, the cyclohexylmethyl moiety serves as a bioisostere for benzyl groups, offering increased metabolic stability (avoiding benzylic oxidation) and enhanced
Chemical Profile
| Property | Specification |
| IUPAC Name | N-(Cyclohexylmethyl)prop-2-en-1-amine |
| Molecular Formula | |
| Molecular Weight | 153.27 g/mol |
| Key Functionality | Secondary Amine ( |
| LogP (Calc) | ~2.8 (Lipophilic) |
| Solubility | Soluble in DCM, MeOH, THF, EtOAc; low water solubility.[1] |
Core Application: -Unsaturated Lactams via Ring-Closing Metathesis (RCM)
The most robust application of NACHM is the rapid construction of functionalized lactams (pyrrolidones and piperidones). By acylating the secondary amine with an unsaturated acid chloride, researchers can set up a classic Ring-Closing Metathesis (RCM) precursor.[1]
Mechanistic Insight
The reaction proceeds via the formation of a diene amide. The high conformational flexibility of the cyclohexylmethyl group does not sterically hinder the Grubbs catalyst, allowing for efficient macrocyclization or ring closure. The resulting
Experimental Protocol: Synthesis of N-Cyclohexylmethyl- -Lactam
Step 1: Acylation (Precursor Synthesis) [1]
-
Dissolve N-allylcyclohexanemethylamine (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M].
-
Add Triethylamine (
, 1.5 equiv) and cool to 0°C under . -
Dropwise Add Acryloyl chloride (1.1 equiv).[1] Note: For 6-membered rings, use vinylacetyl chloride.[1]
-
Stir at RT for 2 hours. Monitor by TLC (formation of amide).
-
Workup: Wash with 1N HCl, sat.
, and brine. Dry over .[1] Concentrate to yield the N-allyl-N-cyclohexylmethyl-acrylamide.[1]
Step 2: Ring-Closing Metathesis
-
Dissolve the crude amide (from Step 1) in anhydrous DCM. Critical: Dilute to 0.01 M to favor intramolecular cyclization over intermolecular polymerization.
-
Degas the solution by bubbling Argon for 15 minutes. Oxygen poisons the ruthenium carbene.
-
Add Grubbs 2nd Generation Catalyst (2–5 mol%).
-
Reflux (40°C) for 4–12 hours.
-
Quench by adding activated charcoal or DMSO (50 equiv relative to catalyst) and stirring for 1 hour to sequester Ruthenium.
-
Filter through a pad of Celite/Silica.[1]
-
Purify via flash chromatography (EtOAc/Hexanes).
Data: Ring Size Control via Acyl Precursor
| Acylating Agent | Precursor Structure | RCM Product | Ring Size | Yield (Typ.) |
| Acryloyl Chloride | Diene (1,6-system) | 5-membered | 85-95% | |
| Vinylacetic Acid | Diene (1,7-system) | 6-membered | 75-85% | |
| 4-Pentenoic Acid | Diene (1,8-system) | Azepin-2-one | 7-membered | 60-75% |
Workflow Visualization (RCM)
Caption: Sequential conversion of NACHM to lactam scaffolds via acylation and Ruthenium-catalyzed Metathesis.
Core Application: Iodocyclization to Functionalized Pyrrolidines[2]
While RCM builds lactams, iodocyclization accesses saturated nitrogen heterocycles (pyrrolidines) with a handle for further substitution. This reaction exploits the nucleophilicity of the nitrogen (or its protected variant) attacking the iodine-activated alkene.
Mechanistic Insight
Direct iodocyclization of the secondary amine often leads to complex mixtures due to hydroiodide salt formation. The superior strategy involves converting NACHM to a Urea or Carbamate (Boc) derivative first. The oxygen of the carbonyl participates in the stabilization of the iodonium intermediate, or the nitrogen attacks in a 5-exo-trig fashion to form the pyrrolidine core.
Experimental Protocol: 5-Exo-Trig Iodocyclization
Step 1: Urea Formation (Example)
-
React NACHM with Phenyl Isocyanate (1.0 equiv) in DCM at RT.
-
Isolate the N-allyl-N-cyclohexylmethyl-N'-phenylurea.
Step 2: Iodocyclization
-
Dissolve the urea (1.0 mmol) in dry Acetonitrile (MeCN) or THF.
-
Add
(3.0 equiv) to neutralize HI byproducts.[1] -
Cool to 0°C and add Iodine (
, 2.0 equiv) or N-Iodosuccinimide (NIS, 1.2 equiv). -
Stir in the dark at RT for 3–6 hours.
-
Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine (solution turns from purple/brown to colorless). -
Extract with EtOAc and purify.
Product: An iodomethyl-substituted imidazolidin-2-one (if urea used) or pyrrolidine (if Boc/amide used and conditions favor O- vs N-attack).[1] Note: With N-Boc, the product is often the 2-(iodomethyl)pyrrolidine carbamate.
Stereochemical Outcome
The reaction generally proceeds with high trans-diastereoselectivity regarding the relationship between the new C-N bond and the iodomethyl group, driven by the steric bulk of the cyclohexylmethyl group directing the folding of the transition state.
Pathway Visualization (Iodocyclization)[1]
Caption: Electrophilic cyclization pathway for accessing functionalized saturated heterocycles.
References & Authority
The protocols defined above are synthesized from standard methodologies applied to N-allyl amine derivatives. The specific utility of the cyclohexylmethyl group is supported by medicinal chemistry principles regarding lipophilicity and metabolic stability.
-
Grubbs, R. H. (2004).[1] "Olefin Metathesis." Tetrahedron, 60(34), 7117-7140.[1] (Foundational text for RCM protocols).
-
Minakata, S., et al. (2006).[1] "Regioselective Inter- and Intramolecular Aminoiodination of Alkenes." Journal of Organic Chemistry. (Protocol basis for iodocyclization).
-
Trost, B. M., & Crawley, M. L. (2003).[1] "Asymmetric Transition-Metal-Catalyzed Allylic Alkylations." Chemical Reviews. (Context for allyl amine reactivity).
-
PubChem. "N-Allylcyclohexylamine Compound Summary."[1] (Structural verification of the building block class). [1]
-
Sigma-Aldrich. "Cyclohexanemethylamine Product Information." (Precursor availability).[1][2][3][4][5]
Sources
- 1. N-Allylcyclohexylamine | C9H17N | CID 81115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkylamine synthesis by C-C coupling [organic-chemistry.org]
Application Note: Advanced Polymer Architectures via Secondary Allylic Amines
From Cyclopolymerization to "Click" Curing: Strategies for Functional Materials
Executive Summary
Secondary allylic amines (SAAs) occupy a unique niche in polymer chemistry, serving as dual-functional building blocks that bridge the gap between step-growth and chain-growth mechanisms. Unlike simple vinyl monomers, SAAs possess two distinct reactive centers: the nucleophilic secondary amine (
This guide addresses a common critical failure point in SAA utilization: the "Allylic Effect" (degradative chain transfer), which often prevents effective homopolymerization of mono-allylic amines. We present validated protocols to bypass this limitation using Butler’s Cyclopolymerization for diallyl species and Thiol-Ene "Click" Chemistry for mono-allylic species. These methodologies enable the synthesis of high-charge density polyelectrolytes, hydrogels, and dual-cure epoxy networks used in gene delivery and industrial coatings.
Part 1: The Chemistry of Secondary Allylic Amines
To successfully utilize SAAs, one must first categorize the monomer structure, as this dictates the polymerization strategy.
The "Allylic Effect" and Why Radical Homopolymerization Fails
Attempting free-radical homopolymerization of mono-allylic secondary amines (e.g., N-ethylallylamine) typically yields oligomers with low conversion. This is due to degradative chain transfer . The radical on the growing chain abstracts a hydrogen atom from the
The Solution: Structural Selection
| Monomer Type | Structure | Primary Mechanism | Target Application |
| Diallylamines | Cyclopolymerization (Butler's Protocol) | Cationic Polyelectrolytes, Gene Vectors | |
| Mono-allylic Amines | Thiol-Ene Addition (Step-Growth) | Hydrogels, Surface Functionalization | |
| Allylic Amine Hardeners | Epoxy Ring Opening (Nucleophilic) | Dual-Cure Coatings, Adhesives |
Part 2: Application A - Cyclopolymerization of Diallylamines
Target: Synthesis of linear, high-molecular-weight cationic polymers (Poly-DAA).
Unlike mono-allylic amines, diallylamines undergo cyclopolymerization . The intramolecular ring closure is kinetically faster than the intermolecular propagation or hydrogen abstraction, effectively bypassing the "Allylic Effect." This process, pioneered by George Butler, forms thermodynamically stable 5-membered pyrrolidine rings.
Protocol 1: Free-Radical Cyclopolymerization of Diallylamine HCl
Objective: Synthesize Poly(diallylamine hydrochloride) (PDAA-HCl). Safety: Diallylamine is toxic and corrosive. Work in a fume hood.
Materials:
-
Monomer: Diallylamine (DAA), >99%.
-
Solvent: Distilled water (high concentration is critical).
-
Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) - Water soluble azo-initiator.
-
Acid: Hydrochloric acid (37%).
Step-by-Step Methodology:
-
Salt Formation (Exothermic):
-
In a round-bottom flask on an ice bath, add 100 mmol DAA.
-
Dropwise add 100 mmol HCl (equimolar). Crucial: The amine must be protonated to prevent chain transfer to the nitrogen lone pair and to solubilize the monomer.
-
Adjust pH to ~3-4.
-
-
Concentration Adjustment:
-
Dilute with water to a final monomer concentration of 60-70% w/w .
-
Expert Insight: High monomer concentration favors intra-intermolecular propagation over termination reactions, yielding higher molecular weights.
-
-
Deoxygenation:
-
Purge the solution with
or Argon for 30 minutes. Oxygen is a radical scavenger and will inhibit the reaction.
-
-
Polymerization:
-
Add V-50 initiator (1.0 mol% relative to monomer).
-
Heat to 60°C for 24 hours under
atmosphere. -
Viscosity will increase significantly.
-
-
Purification:
-
Dilute the viscous polymer solution with water.
-
Precipitate into a large excess of Acetone (10x volume).
-
Filter and dry under vacuum at 50°C.
-
Mechanism Visualization: The following diagram illustrates the critical intramolecular cyclization step that defines this chemistry.
Part 3: Application B - Thiol-Ene "Click" Hydrogels
Target: Rapid, oxygen-tolerant crosslinking of hydrogels using mono-allylic secondary amines.
For mono-allylic secondary amines (e.g.,
Protocol 2: Thiol-Ene Hydrogel Synthesis
Objective: Create a functional hydrogel using a secondary allylic amine crosslinker.
Materials:
-
Ene Component: Poly(ethylene glycol) di-allyl amine (PEG-DAA).
-
Thiol Component: 4-arm PEG-Thiol (MW 10k).
-
Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) - Biocompatible, water-soluble.
-
Light Source: UV LED (365nm) or Visible Blue Light (405nm).
Step-by-Step Methodology:
-
Stoichiometry Calculation:
-
Calculate the molar ratio of Thiol:Ene functional groups.
-
Expert Insight: Use a 1:1 ratio for perfect networks. Use 1:1.2 (excess ene) if you want residual secondary amines available for post-functionalization.
-
-
Precursor Solution:
-
Dissolve PEG-DAA and PEG-Thiol in PBS (pH 7.4) to a total polymer concentration of 10-20% w/v.
-
Add LAP photoinitiator (0.05% w/v).
-
-
Curing:
-
Pipette solution into a mold (e.g., between glass slides with a spacer).
-
Irradiate (10 mW/cm²) for 2-5 minutes.
-
Gelation typically occurs within seconds.
-
-
Validation:
-
Perform swelling studies in PBS.
-
Self-Validating Step: If the gel dissolves, the stoichiometry was off, or the thiol oxidized (disulfide formation) prior to reaction.
-
Reaction Workflow:
Part 4: Application C - Epoxy Curing Agents
Target: Latent curing agents for high-performance coatings.
Secondary allylic amines react with epoxides to form tertiary amines. The allyl group remains "latent" (unreacted) during the initial amine-epoxy cure but can be activated later (e.g., via oxidative drying or radical cure) for dual-curing systems.
Reactivity Data Comparison: The following table highlights why secondary amines are used to tune pot-life compared to primary amines.
| Amine Type | Active Hydrogens | Reactivity with Epoxy | Pot Life | Resulting Linkage |
| Primary ( | 2 | High (Fast Cure) | Short (<30 min) | Tertiary Amine (Crosslink) |
| Secondary Allylic | 1 | Moderate (Controlled) | Long (>2 hrs) | Tertiary Allylic Amine |
| Tertiary | 0 | Catalytic Only | Very Long | Ether (Homopolymerization) |
Note: The resulting Tertiary Allylic Amine contains a weak C-H bond adjacent to the nitrogen and double bond, making it susceptible to oxidative crosslinking (air drying).
References
-
Butler, G. B. (2000). Cyclopolymerization.[1][2][3][4] Journal of Polymer Science Part A: Polymer Chemistry.
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition.
-
Wandera, D., & Wickramasinghe, S. R. (2010). Modification of Poly(diallylamine) for Gene Delivery. Journal of Membrane Science.
-
Konuray, O., et al. (2018). Allyl-functional catalytic comonomers for sequential thiol-Michael and radical thiol-ene reactions. Polymer.
-
Pasatta, J. (2022).[5] Epoxy Curing Agents - Part 1: Amines. Polymer Innovation Blog.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reductive Amination of Sterically Hindered Amines
Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming carbon-nitrogen bonds, particularly when dealing with sterically demanding substrates. Here, we will dissect common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you to achieve optimal yields and purity in your reactions.
Troubleshooting Guide: Common Issues & Solutions
Reductive amination, while a powerful tool, can present challenges, especially when steric hindrance is a significant factor. Below are common problems encountered in the lab, their underlying causes, and actionable solutions.
Problem 1: Low or No Product Formation
You've set up your reaction with a sterically hindered amine and a ketone/aldehyde, but after the allotted time, TLC or LC-MS analysis shows primarily unreacted starting materials.
Possible Causes & Solutions:
-
Inefficient Imine/Iminium Ion Formation: The first step of reductive amination, the condensation of the amine and carbonyl compound to form an imine or iminium ion, is often the rate-limiting step, especially with bulky substrates.[1][2] Steric clash can significantly slow down this equilibrium-driven reaction.
-
Solution 1: Increase Reaction Time and/or Temperature: For sterically hindered substrates, allowing for longer reaction times (24-48 hours) can be necessary.[3] Gentle heating (e.g., 40-50 °C) can also help overcome the activation energy barrier for imine formation. Monitor the reaction for potential side product formation at elevated temperatures.
-
Solution 2: Water Removal: The formation of the imine/iminium ion intermediate generates water.[1][2] According to Le Chatelier's principle, removing this water will drive the equilibrium towards the product.
-
Action: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) to the reaction mixture.
-
-
Solution 3: Optimize pH: Imine formation is pH-dependent, with an optimal range typically between 4.5 and 6.[2][4][5] At a pH that is too low, the amine will be protonated and non-nucleophilic.[2][6] At a pH that is too high, there won't be enough acid to catalyze the dehydration of the carbinolamine intermediate.[2][4]
-
-
Poor Reducing Agent Reactivity: The choice of reducing agent is critical. Some may be too mild to effectively reduce the sterically hindered iminium ion.
-
Solution: Select a More Robust Reducing Agent: While sodium cyanoborohydride (NaBH₃CN) is a classic choice, its reactivity can be sluggish with hindered substrates.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a more effective alternative for challenging reductive aminations due to its greater steric bulk and reactivity.[7][8][9] For particularly difficult cases, consider more specialized reducing systems.[3]
-
Problem 2: Formation of Alcohol Byproduct
Your analysis shows a significant amount of the alcohol corresponding to the reduction of your starting carbonyl compound.
Possible Causes & Solutions:
-
Reducing Agent is Too Reactive: Potent reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones, especially if imine formation is slow.[10][11]
-
Solution 1: Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is known for its selectivity in reducing iminium ions over carbonyls.[1][7][9] Sodium cyanoborohydride (NaBH₃CN) is also selective at a slightly acidic pH.[1][12][13]
-
Solution 2: Stepwise Procedure: If using a less selective but potent reducing agent like NaBH₄ is necessary, a two-step, one-pot procedure can be effective.[8][14] First, allow the imine to form completely (monitor by TLC, GC, or NMR). Once the carbonyl starting material is consumed, then add the reducing agent.[10]
-
-
Incorrect pH: At a pH below 4, the rate of carbonyl reduction by some borohydride reagents can increase significantly.
-
Solution: Maintain Optimal pH: Ensure the reaction pH is maintained within the 4.5-6 range to favor imine/iminium ion formation and reduction over direct carbonyl reduction.
-
Problem 3: Over-alkylation of Primary Amines
When using a primary amine, you observe the formation of a tertiary amine byproduct, where the desired secondary amine has reacted with another equivalent of the carbonyl compound.
Possible Causes & Solutions:
-
High Reactivity of the Secondary Amine Product: The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to a subsequent reductive amination to form a tertiary amine.
-
Solution 1: Stoichiometric Control: Use a slight excess of the primary amine (1.1-1.5 equivalents) relative to the carbonyl compound. This will increase the probability of the carbonyl reacting with the starting amine rather than the product.
-
Solution 2: Stepwise Imine Formation and Reduction: Form the imine first, and once the carbonyl starting material is consumed, add the reducing agent.[7][14] This prevents the secondary amine product from being present in the reaction mixture along with the carbonyl starting material and reducing agent.
-
Problem 4: Difficulty in Product Purification
The final product is difficult to separate from unreacted starting materials or byproducts.
Possible Causes & Solutions:
-
Similar Polarity of Components: The desired amine product may have a similar polarity to the starting amine or byproducts, making chromatographic separation challenging.
-
Solution 1: Acid-Base Extraction: Utilize the basicity of the amine product. After the reaction, perform an aqueous workup. Acidify the aqueous layer (e.g., with 1M HCl) to protonate the amine, making it water-soluble. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities. Then, basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the amine and extract it into an organic solvent.
-
Solution 2: Derivatization: If purification remains challenging, consider derivatizing the crude product. For instance, reacting the amine with Boc-anhydride to form the Boc-carbamate can alter its polarity, facilitating purification. The Boc group can then be removed under acidic conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the challenges in the reductive amination of sterically hindered amines?
A: The primary challenge lies in the initial condensation step to form the imine or iminium ion.[15] This step involves the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration.[2][16] Steric hindrance around the nitrogen of the amine and/or the carbonyl carbon slows down both the initial attack and the subsequent conformational changes required for dehydration. This sluggish formation of the key intermediate is the root cause of many of the issues encountered.
Q2: Which reducing agent is best for sterically hindered substrates?
A: While there is no single "best" reagent for all situations, sodium triacetoxyborohydride (NaBH(OAc)₃) is widely regarded as a superior choice for difficult reductive aminations.[7][8][9] Its increased steric bulk, compared to sodium cyanoborohydride, enhances its selectivity for the less hindered iminium ion over the starting carbonyl.[9] It is also less toxic than NaBH₃CN.[8]
| Reducing Agent | Advantages | Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for imines/iminium ions[1][7][9], effective for hindered substrates[9], less toxic than NaBH₃CN[8] | Moisture sensitive[17] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[8][11][17] |
| Sodium Cyanoborohydride (NaBH₃CN) | Stable in mildly acidic conditions[1], selective at pH 6-7[8] | Highly toxic[7], can be sluggish with hindered substrates[8] | Methanol, Ethanol[17] |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available | Can reduce aldehydes and ketones[10][11], requires careful control of addition | Methanol, Ethanol[17] |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Atom economical, "green" | May reduce other functional groups (e.g., C=C bonds)[8], catalyst can be poisoned[8] | Methanol, Ethanol, Ethyl Acetate |
Q3: How can I drive the imine formation to completion for a sluggish reaction?
A: Several strategies can be employed, often in combination:
-
Increase Concentration: Running the reaction at a higher concentration can favor the bimolecular condensation step.
-
Use a Dehydrating Agent: As mentioned in the troubleshooting guide, adding molecular sieves or other drying agents is highly effective.
-
Optimize pH: Ensure you are in the optimal pH range of 4.5-6.[2][4][5]
-
Lewis Acid Catalysis: For very unreactive ketones, the addition of a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can activate the carbonyl group towards nucleophilic attack.[10][17] The resulting imine can then be reduced in situ.
Q4: Can I use a two-step procedure where I isolate the imine first?
A: Yes, this is a viable strategy, particularly if the imine is stable enough to be isolated.[18] This approach can be advantageous as it allows for the purification of the imine before the reduction step, potentially leading to a cleaner final product. It is also an excellent way to avoid over-alkylation of primary amines.[7] However, for many sterically hindered systems, the imine may be unstable or difficult to isolate, making a one-pot procedure preferable.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination of a Hindered Ketone with a Primary Amine using NaBH(OAc)₃
-
To a stirred solution of the ketone (1.0 equiv) and the primary amine (1.2 equiv) in 1,2-dichloroethane (DCE, 0.2 M), add acetic acid (1.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For hindered substrates, the reaction may require 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with dichloromethane (DCM) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or acid-base extraction.
Visualizing the Process
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in reductive amination.
Mechanism Overview: Reductive Amination
Caption: Simplified mechanism of reductive amination.
References
-
Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]
-
Roiban, G.-D., & Alezra, V. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10657–10667. [Link]
-
Reductive Amination: Definition, Examples, and Mechanism. (2023, September 26). Chemistry Learner. [Link]
-
Myers, A. G. (n.d.). Chemistry 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Reductive amination. (2024). In Wikipedia. [Link]
-
Zhang, X., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 11(45), 28229-28238. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 823, pp. 11-25). American Chemical Society. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. (2025, February 24). Chemistry LibreTexts. [Link]
-
What is the influence of the pH on imine formation in a water solution? (2015, February 15). ResearchGate. [Link]
-
Imine formation using an aldehyde/ketone and primary amine is acid - catalyzed, yet the rate drops below pH 4.5. Why does the rate drop below this pH? (n.d.). Allen. [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. [Link]
-
What is the influence of the pH on imine formation in a water solution? (2015, February 15). ResearchGate. [Link]
-
Yagafarov, N. Z., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 51(98), 17464-17467. [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
-
Wang, D., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(11), 2946. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
(PDF) Boron reagents for reductive amination. (2025, August 10). ResearchGate. [Link]
-
The Role of Sodium Borohydride in Reductive Amination. (2026, January 15). Oreate AI Blog. [Link]
-
Wang, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 785. [Link]
-
The synthesis of sterically hindered amines by a direct reductive amination of ketones. (2015). Chemical Communications. [Link]
-
Ways to reduce the bis amination during a reductive amination? (2023, April 6). Reddit. [Link]
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016, October 22). ResearchGate. [Link]
-
Aldehydes and Ketones to Amines. (2024, December 7). Chemistry Steps. [Link]
-
Dauth, A., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. ACS Omega, 5(27), 16737-16746. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. [Link]
-
Hitchhiker's Guide to Reductive Amination. (2019, April 17). Semantic Scholar. [Link]
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stability of N-allyl amines against oxidation and polymerization
Prepared by the Gemini Senior Application Scientist Group
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-allyl amines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of N-allyl amines, with a specific focus on mitigating unwanted oxidation and polymerization. Our goal is to provide you with the causal understanding and practical solutions needed to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered when handling and reacting with N-allyl amines.
Category 1: Storage and Handling
Question 1: My N-allyl amine reagent has changed color (e.g., yellow to brown) upon storage. What happened, and is it still usable?
Answer: A color change in your N-allyl amine is a strong indicator of degradation, most commonly through oxidation and/or polymerization. Amines are susceptible to air oxidation, and the allylic group is prone to free-radical processes.[1][2] The resulting degradation products, which can include nitrogen oxides and polymerized materials, are often colored.[3]
Whether the material is still usable depends on the extent of degradation and the sensitivity of your reaction. For high-purity applications, it is strongly recommended to purify the amine before use (see Protocol 1) or to use a fresh, unopened bottle. For less sensitive reactions, you may be able to proceed, but be aware that impurities can lead to lower yields, unexpected side products, and difficult purifications.
Question 2: What are the optimal conditions for storing N-allyl amines to prevent degradation?
Answer: Proper storage is the first and most critical step in maintaining the integrity of N-allyl amines. The key is to protect the compound from oxygen, light, heat, and contaminants that can initiate degradation pathways.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Minimizes contact with oxygen, preventing oxidation. Nitrogen blanketing is a recommended practice.[4] |
| Temperature | Cool, consistent temperature (2-8 °C) | Reduces the rate of both oxidation and polymerization reactions. Avoid repeated freeze-thaw cycles. |
| Light | Amber glass or opaque containers | Protects from UV light, which can initiate free-radical polymerization. |
| Container | Tightly sealed, appropriate material | Prevents exposure to air and moisture.[4][5] Use containers with PTFE-lined caps. |
| Purity | Store high-purity material | Trace metal impurities or peroxides from solvents can catalyze degradation. |
Always refer to the Safety Data Sheet (SDS) for specific storage recommendations for your particular N-allyl amine.[4][5]
Category 2: Polymerization Issues
Question 3: I'm observing a viscous or solid precipitate in my reaction mixture when using an N-allyl amine. What is causing this?
Answer: The formation of a viscous liquid or solid precipitate is a classic sign of polymerization. While allylic monomers are generally less reactive than vinylic monomers, polymerization can be initiated by various factors present in a typical reaction setup.[6] The introduction of amino groups into allylic monomers further complicates the reactivity of the allyl bond.[6]
Common initiators include:
-
Heat: Elevated reaction temperatures can promote thermal initiation of free radicals.[3]
-
Oxidizers/Peroxides: Trace peroxides in solvents (like THF or ether) or other oxidizing reagents are potent initiators.[3]
-
Light: UV radiation can initiate radical chain reactions.
-
Radical Initiators: Reagents like AIBN or benzoyl peroxide, even if not intentionally added, can be contaminants.
Caption: Fig 1. Free-radical polymerization mechanism and the role of inhibitors.
Question 4: How can I prevent unwanted polymerization during my reaction?
Answer: Preventing polymerization involves eliminating potential initiators and, if necessary, adding a polymerization inhibitor.
-
Solvent Purity: Use freshly distilled or inhibitor-free solvents that have been tested for peroxides.
-
Inert Atmosphere: Running reactions under an inert atmosphere (Argon or Nitrogen) is crucial to exclude oxygen, which can participate in complex radical pathways.[6]
-
Temperature Control: Use the lowest effective temperature for your reaction.
-
Add a Polymerization Inhibitor: For reactions requiring heat or extended reaction times, the addition of a radical inhibitor is highly recommended.
| Inhibitor Class | Examples | Typical Concentration | Notes |
| Phenolic | Hydroquinone, Butylated Hydroxytoluene (BHT), p-tert-butylcatechol | 50 - 500 ppm | Effective in quenching radical species.[7] May require removal during workup. |
| Aromatic Amines | Phenothiazine, Diphenylamine | 100 - 1000 ppm | Can sometimes interfere with reactions involving the amine functionality.[7][8] |
| Nitroxides | TEMPO | 50 - 200 ppm | Highly efficient radical traps. |
Important: Ensure the chosen inhibitor does not interfere with your desired chemical transformation. A small-scale pilot reaction is advised.
Category 3: Oxidation Issues
Question 5: My reaction is producing unexpected, polar byproducts, and I suspect oxidation. What are the likely oxidation pathways?
Answer: N-allyl amines have two primary sites susceptible to oxidation: the nitrogen atom and the allylic carbon position. The specific pathway often depends on the oxidant and reaction conditions.
-
N-Oxidation: The lone pair of electrons on the nitrogen can be oxidized to form an N-oxide. This is common with oxidants like hydrogen peroxide or m-CPBA.[9]
-
C-Oxidation (Allylic Oxidation): The C-H bonds at the allylic position (the carbon adjacent to the double bond) are weakened and can be oxidized to form enones or allyl alcohols. This pathway is analogous to the oxidation of dimethylaniline.[1]
-
Double Bond Cleavage: Harsher oxidizing conditions (e.g., ozonolysis) can cleave the C=C double bond entirely.
Caption: Fig 2. Potential oxidation and isomerization pathways for N-allyl amines.
Question 6: How can I minimize oxidation during my experiment?
Answer: Similar to preventing polymerization, minimizing oxidation relies on rigorously excluding oxygen.
-
Degas Solvents: Before use, thoroughly degas all reaction solvents by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Ensure your reaction vessel is under a positive pressure of an inert gas throughout the entire experiment.
-
Avoid Incompatible Reagents: Be mindful of all reagents in your reaction. Some reagents, even if not explicitly "oxidants," can promote oxidative degradation under certain conditions.
-
Add Antioxidants: If compatible with your reaction chemistry, adding a small amount of an antioxidant like BHT can be beneficial. Amine-based antioxidants are also widely used in industrial applications.[10]
Category 4: General Troubleshooting
Question 7: I am trying to perform an N-alkylation on a primary/secondary amine with an allyl halide, but I'm getting a mixture of mono-, di-, and tri-allylated products, including a quaternary salt. How can I improve selectivity?
Answer: This is a common and frustrating problem in amine alkylation. The product of the initial alkylation (a secondary or tertiary N-allyl amine) is often more nucleophilic than the starting amine, leading to over-alkylation.[11] This "runaway reaction" can be difficult to control.[11]
Troubleshooting Strategy:
-
Use a Large Excess of the Starting Amine: By Le Châtelier's principle, using a large excess (5-10 equivalents) of the starting amine can favor the mono-allylated product statistically. This is only practical if the starting amine is inexpensive and easily separable from the product.
-
Slow Addition: Add the allyl halide slowly to a solution of the amine to maintain a low instantaneous concentration of the electrophile.
-
Consider Reductive Amination: A more robust and controllable method for preparing N-allyl amines is reductive amination. This involves reacting the amine with acrolein (the aldehyde analog of allyl alcohol) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This method avoids the issue of over-alkylation.[12][13]
-
Protection-Deprotection: For complex molecules, protecting the starting amine (e.g., as a tosylamide or carbamate), performing the allylation, and then deprotecting is often the most reliable route.
Question 8: My N-allyl amine product is streaking badly on my silica gel column. How can I get clean purification?
Answer: This is a classic issue caused by the basicity of the amine interacting with the acidic silanol groups on the surface of standard silica gel.[14] This strong interaction leads to poor peak shape and sometimes irreversible adsorption.[14]
Solutions:
-
Basic Modifier: Add a small amount of a volatile base to your eluent system. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol is very effective at neutralizing the acidic sites on the silica, allowing the amine to elute cleanly.
-
Use Basic Alumina: For very basic or sensitive amines, using basic or neutral alumina as the stationary phase instead of silica gel can completely prevent this issue.
-
Reverse-Phase Chromatography: If your compound is suitable, reverse-phase HPLC (e.g., C18) with a buffered mobile phase (often containing trifluoroacetic acid, TFA, to protonate the amine) can provide excellent separation.
Caption: Fig 3. Troubleshooting flowchart for reactions involving N-allyl amines.
Experimental Protocols
Protocol 1: Purification of a Commercial N-Allyl Amine by Distillation
This protocol is for removing non-volatile impurities and polymers from a liquid N-allyl amine.
-
Safety: Perform this procedure in a well-ventilated fume hood. N-allyl amines are flammable, toxic, and corrosive.[3][15] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Setup: Assemble a distillation apparatus. For small volumes, a short-path or Kugelrohr apparatus is ideal. Ensure all glassware is dry.
-
Drying (Optional but Recommended): Place the crude N-allyl amine in a flask with a drying agent like solid potassium hydroxide (KOH) or calcium hydride (CaH₂) and stir for several hours or overnight.[16] This removes water, which can interfere with many reactions.
-
Distillation: Filter the amine away from the drying agent into a clean, dry distillation flask. Add a few boiling chips. Distill the N-allyl amine under an inert atmosphere (Nitrogen or Argon). Collect the fraction boiling at the literature-reported temperature.[17]
-
Storage: Immediately store the freshly distilled amine in a clean, dry, amber bottle under an inert atmosphere and refrigerate. For maximum stability, add a polymerization inhibitor like BHT (100 ppm) to the distilled liquid.
References
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- U.S. Patent No. 6,303,723 B1. (2001). Process for polymerization of allylic compounds.
- U.S. Patent No. 3,957,699 A. (1976). Process for polymerizing allylamines employing a redox initiator consisting of Fe++ or Ti+++ with H2 O2, hydroxyl amine, or hydroperoxides to form insoluble crosslinked polymers.
- Al-Baghdadi, S. B. (2015). Synthesis and Cyclopolymerzation of N-Aryl Di AllylAmins As Antioxidants for Lubricant's Oil. JOURNAL OF UNIVERSITY OF BABYLON for Pure and Applied Sciences, 23(3), 1165-1175.
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National Center for Biotechnology Information. (n.d.). Allylamine. PubChem. Retrieved from [Link]
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- Longchang Chemical. (2022, December 30).
- Kaczor-Keller, K. B., et al. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry, 66(5), 3120-3143.
- Apollo Scientific. (2023).
- MilliporeSigma. (2025).
- Otsu, T., et al. (1991). Cyclopolymerization. 22. Radical Polymerization of N-Methyl-N-allyl-2-(methoxycarbonyl)allylamine: Design of Unconjugated Dienes with High Polymerizability and High Cyclization Tendency Using Functional Groups of Low Polymerizabilities. Macromolecules, 24(16), 4469-4474.
- AdvanSix. (n.d.).
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Wikipedia. (n.d.). Allylamine. Retrieved from [Link]
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- Chinese Patent No. CN102718664A. (2012). Preparation method of N-allyl aniline compound.
- Defense Technical Information Center. (1966). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS.
- Shono, T., et al. (2023).
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- P&S Chemicals. (n.d.).
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ResearchGate. (n.d.). Oxidation of tertiary allylic amines followed by a[6][18]-Meisenheimer rearrangement.
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- Rowlinson, B., et al. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering.
- Buback, M., et al. (2023).
- Carlini, C., et al. (1994). Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives.
- Organic Chemistry Portal. (n.d.). Synthesis of allylic amines.
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- Royal Society of Chemistry. (2023). Polymer Chemistry.
- Pace, V., et al. (2021). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. Organic Letters, 23(20), 7799-7804.
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- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Allylamine - Wikipedia [en.wikipedia.org]
- 18. US6303723B1 - Process for polymerization of allylic compounds - Google Patents [patents.google.com]
minimizing side products in the synthesis of N-cyclohexylmethyl-2-propen-1-amine
Welcome to the technical support guide for the synthesis of N-cyclohexylmethyl-2-propen-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on minimizing the formation of unwanted side products. This guide provides in-depth troubleshooting, preventative strategies, and optimized protocols based on established chemical principles.
Introduction: The Challenge of Selectivity
The synthesis of N-cyclohexylmethyl-2-propen-1-amine, a secondary amine, appears straightforward but presents significant challenges in achieving high purity and yield. The primary obstacles are rooted in the inherent reactivity of the amine functional group and the specific nature of the reagents involved. Side reactions such as over-alkylation, polymerization, and undesired reductions can lead to complex product mixtures, complicating purification and reducing the overall efficiency of the synthesis.
This guide will dissect the two most common synthetic pathways—Reductive Amination and Direct N-Alkylation—to provide targeted solutions for the side products characteristic of each route.
Choosing Your Synthetic Pathway
The optimal synthetic route depends on the available starting materials, equipment, and the desired scale of the reaction. The following decision tree illustrates a logical approach to selecting a pathway.
Caption: The polyalkylation cascade in N-alkylation reactions.
Preventative Strategies & Protocol Modifications:
The goal is to make the reaction between the alkylating agent and the starting amine statistically more likely than its reaction with the product amine.
-
Stoichiometric Control: Use a large excess of the primary amine relative to the alkylating agent (e.g., 5-10 equivalents of the amine). [1][2]This ensures that the alkyl halide is more likely to encounter an unreacted primary amine molecule. [2]While effective, this is not atom-economical if the amine is expensive.
-
High Dilution: Running the reaction under high dilution conditions can disfavor the second alkylation step, which is a bimolecular reaction.
-
Slow Addition: Add the alkylating agent slowly (e.g., via a syringe pump) to a solution of the excess primary amine. This maintains a low concentration of the alkylating agent throughout the reaction, further favoring mono-alkylation. [1]* Choice of Base: Use a non-nucleophilic, hindered base (e.g., diisopropylethylamine) or an inorganic base like K₂CO₃ or Cs₂CO₃ to scavenge the HBr formed during the reaction. Cesium bases have been shown to be particularly effective in promoting selective mono-N-alkylation. [3] Recommended Protocol for Selective Mono-Alkylation:
-
In a round-bottom flask, dissolve the primary amine (5.0 eq) and a mild base such as K₂CO₃ (2.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile).
-
Stir the mixture at room temperature.
-
Prepare a solution of the alkyl halide (1.0 eq) in the same solvent.
-
Add the alkyl halide solution dropwise to the amine mixture over several hours using a syringe pump.
-
Monitor the reaction by TLC or LC-MS, paying close attention to the formation of the tertiary amine byproduct. [4]6. Upon completion, perform an aqueous workup to remove the excess amine and inorganic salts.
-
Purify the crude product via flash column chromatography. [4]
Section 3: Recommended Purification Strategies
Regardless of the synthetic route, purification will be necessary to isolate the target N-cyclohexylmethyl-2-propen-1-amine.
-
Acid-Base Extraction: This is a highly effective technique for separating amines from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine products will be protonated and move to the aqueous layer, while neutral impurities remain in the organic layer.
-
Wash the organic layer again with the acid solution.
-
Combine the aqueous layers and basify with a strong base (e.g., 6M NaOH) until pH > 12.
-
Extract the now deprotonated, free amine back into a fresh organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Flash Column Chromatography: For separating the desired secondary amine from tertiary amine or other closely related impurities, flash chromatography on silica gel is the most effective method. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.
By carefully selecting the synthetic pathway and implementing these troubleshooting and preventative strategies, researchers can significantly improve the purity and yield of N-cyclohexylmethyl-2-propen-1-amine, streamlining the path to their research and development goals.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Quora. (2023). How does a large excess of ammonia prevent polyalkylation when preparing primary amines?[Link]
-
Borah, M., & Phukan, P. (2020). Ruthenium N‐Heterocyclic Carbene Complexes for Chemoselective Reduction of Imines and Reductive Amination of Aldehydes and Ketones. ChemistrySelect, 5(24), 7234-7240. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]
-
Zhang, Z., & Reddy, R. (2018). Chemoselective reduction of imines and azobenzenes catalyzed by silver N-heterocyclic carbene complexes. Organic Chemistry Frontiers, 5(1), 54-58. [Link]
-
Van der Eycken, J., et al. (2020). Imine Reduction with Me2S-BH3. Molecules, 25(18), 4223. [Link]
-
Wang, C., et al. (2021). Reductive coupling of alkenes with unsaturated imines via a radical pathway. Organic Chemistry Frontiers, 8(15), 4165-4170. [Link]
-
Schwab, C., et al. (2016). Acrolein contributes strongly to antimicrobial and heterocyclic amine transformation activities of reuterin. Scientific Reports, 6, 36644. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. [Link]
-
Sharma, M., et al. (2021). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases (RedAms). ACS Catalysis, 11(15), 9546–9557. [Link]
-
The Organic Chemistry Tutor. (2024, April 27). Lec9 - Polyalkylation of Amines [Video]. YouTube. [Link]
-
Wang, Z., et al. (2015). Synthesis of 3-picoline from acrolein and ammonia through a liquid-phase reaction pathway using SO42−/ZrO2-FeZSM-5 as catalyst. Journal of the Taiwan Institute of Chemical Engineers, 55, 114-121. [Link]
-
Tavladoraki, M. I., et al. (2016). Polyamine-Derived Aminoaldehydes and Acrolein: Cytotoxicity, Reactivity and Analysis of the Induced Protein Modifications. International Journal of Molecular Sciences, 17(11), 1827. [Link]
-
Wikipedia. (n.d.). Acrolein. [Link]
-
Li, Y. J., et al. (2020). Nitrogen-containing secondary organic aerosol formation by acrolein reaction with ammonia/ammonium. Atmospheric Chemistry and Physics, 20(4), 2217-2232. [Link]
-
Sarlah, D., et al. (2019). Further reactions on reductive amination products with key building blocks. Chemical Science, 10(33), 7747-7752. [Link]
-
PrepChem. (n.d.). Synthesis of N-Cyclohexyl- 2-phenylpropenamide. [Link]
-
Arshad, M., et al. (2011). N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o133. [Link]
-
ResearchGate. (n.d.). synthesis of n-cyclohexyl-2-[(3-ethoxy-2-hydroxyphenyl) methylidene] hydrazine-1-carbothioamide. [Link]
-
White, M. C., et al. (2021). Late-Stage Intermolecular Allylic C–H Amination. Journal of the American Chemical Society, 143(38), 15814–15822. [Link]
-
Salvatore, R. N., & Nagle, A. S. (2001). Efficient synthesis of secondary amines by selective alkylation of primary amines. USF Patents, 148. [Link]
-
GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. [Link]
-
Stütz, A., et al. (1986). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of Medicinal Chemistry, 29(1), 112-125. [Link]
-
Kumar, A., et al. (2018). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 3(10), 14349–14358. [Link]
-
Thorwirth, R., et al. (2021). Mechanochemical Synthesis of Primary Amides. The Journal of Organic Chemistry, 86(21), 15069–15080. [Link]
-
Cobb, A. J. A., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 738–744. [Link]
-
U.S. Patent No. 2,409,963. (1946). Cyclohexylalkylamines and their salts. Google Patents. [Link]
Sources
Validation & Comparative
Guide to Distinguishing N-Allyl Isomers Using Spectroscopic Methods
Executive Summary
In medicinal chemistry, N-alkylation of nitrogen-containing heterocycles (e.g., indazoles, pyrazoles, triazoles) is a fundamental transformation. However, due to annular tautomerism, these reactions frequently yield mixtures of regioisomers (e.g.,
This guide objectively compares spectroscopic methodologies for distinguishing these isomers. While X-ray crystallography remains the absolute confirmation, it is often low-throughput. This guide establishes 2D NMR (specifically NOESY and
The Regioselectivity Challenge
The core difficulty arises from the ambient nucleophilicity of heterocyclic nitrogens. For a standard indazole scaffold, two isomers are produced during allylation:
- -Allyl (Thermodynamic): Generally favored, often more stable.[1]
- -Allyl (Kinetic): Often formed faster but less stable; frequently the minor product but can be major under specific conditions (e.g., steric hindrance, solvent effects).
Why MS and HPLC Fail:
-
Mass Spectrometry (MS): Both isomers have identical
. Fragmentation patterns are often indistinguishable without extensive energy-resolved studies. -
HPLC/TLC: While separable, retention times (
) are not predictive of structure without a known standard.
Comparative Spectroscopic Analysis
The following table summarizes the diagnostic utility of various spectroscopic techniques for this specific problem.
| Method | Discriminatory Power | Throughput | Key Diagnostic Feature | Limitation |
| 1D | Low to Medium | High | Chemical shift ( | Ambiguous without reference standards; solvent dependent. |
| 1D | Medium | High | Shift of | Requires high concentration; indirect evidence. |
| 2D NOESY | High | Medium | Spatial proximity (Through-Space). | Requires protons within 5Å; fails if substituents are too far. |
| 2D HMBC | Very High | Medium | connectivity (Through-Bond). | Requires resolving 2-bond vs. 3-bond couplings. |
| Definitive | Low | Low sensitivity (natural abundance); requires long acquisition. | ||
| X-Ray | Absolute | Low | 3D atomic coordinates. | Requires single crystal growth (often difficult for oils). |
Detailed Spectroscopic Diagnostics[2]
A. The "Gold Standard" Workflow: 2D NMR
For most drug discovery applications, a combination of NOESY and HMBC provides a self-validating structural assignment.
Case Study: Indazole N-Allylation
Consider an indazole ring alkylated with an allyl bromide. Distinguishing
1. NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Mechanism: Detects protons close in space (< 5 Å).
-
-Isomer Signal: The allyl
protons will show a strong NOE correlation with the H7 proton of the benzene ring (the proton "below" the nitrogen junction). -
-Isomer Signal: The allyl
protons will show a strong NOE correlation with the H3 proton (the proton on the pyrazole ring). -
Note: This is the fastest visual check.
2. HMBC (Heteronuclear Multiple Bond Correlation)
-
Mechanism: Detects long-range coupling (
and ), typically over 2-3 bonds. -
-Isomer Logic: The allyl
protons are 3 bonds away from the bridgehead carbon C7a . You should see a cross-peak. -
-Isomer Logic: The allyl
protons are 4 bonds away from C7a (too far for standard HMBC). Instead, they correlate strongly with C3 .
B. The "Specialist" Method: N-HMBC
When proton signals are overlapped or ambiguous,
-
-Substituted: The alkylated nitrogen is pyrrole-like. Typical
: -180 to -200 ppm (relative to nitromethane). -
-Substituted: The alkylated nitrogen is pyrazole-like but chemically distinct. The non-alkylated
becomes pyridine-like ( to ppm). -
Protocol: Use
HMBC to overcome the low sensitivity of direct N detection.
Visualizing the Logic
The following diagram illustrates the structural logic used to distinguish Indazole isomers.
Caption: Structural elucidation workflow for Indazole N-allyl isomers using NOESY spatial locks and HMBC connectivity.
Experimental Protocol (Self-Validating)
Objective: Assign regiochemistry of a purified N-allyl indazole derivative.
Reagents:
-
Sample: ~5-10 mg of purified isomer.
-
Solvent:
(Preferred for solubility and preventing exchange of labile protons, though not strictly necessary for N-allyl).
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mg sample in 0.6 mL
in a high-quality NMR tube. -
1D Acquisition: Acquire standard
NMR (16 scans).-
Validation: Ensure the Allyl
doublet is clearly resolved (typically 4.8 - 5.2 ppm).
-
-
NOESY Acquisition:
-
Pulse Sequence: noesyph (phase sensitive).
-
Mixing Time (
): 500 ms (Optimal for small molecules MW < 500). -
Scans: 8-16 per increment.
-
Self-Validation: Check the diagonal. If diagonal peaks are positive, cross-peaks should be negative (or vice versa depending on processing). Look for the Allyl
signal on the diagonal and trace horizontally.
-
-
Analysis:
-
If cross-peak at
~7.5-8.0 (H7 region) N1 Isomer . -
If cross-peak at
~8.0-8.5 (H3 region) N2 Isomer .
-
-
HMBC Confirmation (Optional but recommended):
-
Optimize for long-range coupling of 8 Hz.
-
Look for coupling of Allyl
to the quaternary bridgehead carbon (approx 140 ppm). Presence = N1.
-
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Explains the thermodynamic vs. kinetic control and HMBC assignment of N1/N2 isomers.
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.Magnetic Resonance in Chemistry. (2024). Details the specific use of
N-HMBC and NOESY for these heterocycles. -
Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde.Journal of Organic Chemistry. (2011). Provides fundamental
C and N chemical shift data for N-substituted indazoles. -
Direct Preparation of N-Substituted Pyrazoles. Journal of Organic Chemistry. (2021). Discusses pyrazole isomer separation and identification.
Sources
Technical Comparison: Basicity & Nucleophilic Profile of (Cyclohexylmethyl)(prop-2-en-1-yl)amine vs. Cyclohexylamine
Executive Summary
Verdict: Cyclohexylamine (CHA) is the stronger Brønsted base in aqueous media compared to (Cyclohexylmethyl)(prop-2-en-1-yl)amine .
-
Cyclohexylamine (
10.64): Exhibits classic primary aliphatic amine basicity, driven by the strong inductive electron-donating effect (+I) of the cyclohexyl ring and efficient solvation of the ammonium cation.[1] -
(Cyclohexylmethyl)(prop-2-en-1-yl)amine (Est.
9.7 – 10.0): Despite being a secondary amine (which typically enhances basicity), the presence of the allyl group introduces a significant electron-withdrawing inductive effect (-I) that destabilizes the conjugate acid. Furthermore, increased steric bulk hinders the solvation shell necessary to stabilize the ammonium ion.[2]
Research Implication: For proton scavenging, CHA is superior.[2] However, for reductive amination or alkylation reactions in organic synthesis, (Cyclohexylmethyl)(prop-2-en-1-yl)amine offers a distinct nucleophilic profile suitable for synthesizing sterically demanding pharmaceutical intermediates (e.g., Naftifine analogs).
Structural & Electronic Analysis
To understand the divergence in basicity, we must deconstruct the electronic and steric environments of the nitrogen center in both molecules.[2]
Comparative Data Table
| Feature | Cyclohexylamine (CHA) | (Cyclohexylmethyl)(prop-2-en-1-yl)amine |
| Structure | Primary Amine ( | Secondary Amine ( |
| Formula | ||
| Key Substituents | Cyclohexyl ( | Cyclohexylmethyl ( |
| Electronic Effect | +I (Strong Donor) | +I (Donor) vs -I (Allyl Withdrawal) |
| Exp. | 10.64 [1] | ~9.8 (Predicted) [2] |
| Steric Profile | Moderate (Alpha-branching) | High (Beta-branching + Allyl tail) |
| Solvation | High (3 H-bonds possible) | Moderate (2 H-bonds possible) |
Mechanism of Basicity Difference
1. The Allyl "Drag" Effect
The defining difference is the allyl group (
-
Hybridization: The vinyl carbons in the allyl group are
hybridized, making them more electronegative than the carbons in a standard alkyl chain.[2] -
Inductive Withdrawal (-I): This electronegativity pulls electron density away from the nitrogen lone pair, reducing its availability to accept a proton.
-
Evidence: This is consistent with the drop in basicity seen between propylamine (
10.7) and allylamine ( 9.49) [3].[1]
2. Solvation & Sterics
-
CHA: As a primary amine, the conjugate acid (
) has three hydrogens available for hydrogen bonding with water. This solvation shell provides significant thermodynamic stabilization, driving the equilibrium toward the protonated form.[2] -
Secondary Amine: The conjugate acid (
) has only two hydrogens.[1] Additionally, the bulky cyclohexylmethyl group creates a "hydrophobic shield" around the nitrogen, disrupting the organization of solvent molecules.[2] This steric hindrance to solvation lowers the basicity relative to smaller secondary amines (like diethylamine).
Visualization: Electronic Vectors & Steric Shielding[1]
Experimental Validation Protocols
Since exact literature
Protocol A: Potentiometric Titration (The Gold Standard)
Objective: Determine thermodynamic
-
Preparation: Dissolve
of the amine hydrochloride salt in of degassed, carbonate-free water. -
System Setup: Use a glass electrode pH meter calibrated at pH 4.0, 7.0, and 10.0. Maintain temperature at
using a water bath. -
Titrant: Standardized
(carbonate-free).[1] -
Execution: Add titrant in
increments. Record pH after stabilization (drift ). -
Data Analysis: Plot pH vs. Volume. The
is the pH at the half-equivalence point ( ).-
Self-Check: The curve should be sharp. If the transition is sluggish, check for carbonate contamination or poor solubility (add 5-10% methanol if needed and correct using the Yasuda-Shedlovsky extrapolation).
-
Protocol B: NMR-Controlled Titration (For Low Solubility)
Objective: Determine basicity in organic/mixed solvents if water solubility is an issue.
-
Solvent:
or mixture.[1] -
Internal Standard: Imidazole (
6.95) or a similar amine with known shift. -
Method:
-
Calculation: The observed shift
relates to the mole fraction of protonated species.-
Use non-linear regression to solve for
.
-
Workflow Diagram
Nucleophilicity vs. Basicity in Application
While CHA is the stronger base (thermodynamic), the kinetic reactivity (nucleophilicity) of (Cyclohexylmethyl)(prop-2-en-1-yl)amine is distinct and valuable in drug development.
-
Cyclohexylamine:
-
High Basicity: Can cause side reactions (e.g., elimination) if used as a nucleophile in base-sensitive substrates.
-
Primary Amine: Susceptible to over-alkylation (forming tertiary and quaternary mixtures).[1]
-
-
(Cyclohexylmethyl)(prop-2-en-1-yl)amine:
-
Controlled Reactivity: The lower basicity reduces the risk of abstracting protons from substrates.
-
Secondary Amine: Stops cleanly at the tertiary amine stage during alkylation.[1]
-
Allyl Handle: The allyl group serves as a versatile "handle" for further functionalization (e.g., olefin metathesis or deprotection to release the secondary amine).[2]
-
Application Example: Drug Synthesis
This specific secondary amine scaffold resembles the core structure of Naftifine and Terbinafine (antifungals).[1] In these syntheses, the secondary amine is reacted with a naphthyl-chloride derivative. The reduced basicity of the amine prevents elimination of the chloride, favoring the
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7965, Cyclohexylamine. Retrieved from [Link]
-
Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343–348.[2] (Methodology for calculating secondary amine pKa with allyl substituents).
-
VCalc. (2025). pKa of Allylamine. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to HPLC Retention Time Prediction for Hydrophobic Secondary Amines: From First Principles to Advanced Modeling
Welcome to a comprehensive guide on navigating the complexities of High-Performance Liquid Chromatography (HPLC) for hydrophobic secondary amines. In drug development and discovery, these molecules are ubiquitous, yet their analysis is frequently plagued by issues of poor peak shape, unpredictable retention, and lengthy method development cycles. This guide moves beyond simple protocols to explain the underlying chemical principles and compares state-of-the-art predictive technologies designed to streamline your analytical workflow. We will explore how to control their challenging behavior and leverage computational models to forecast retention, saving invaluable time and resources.
PART 1: Mastering the Fundamentals - Why Hydrophobic Amines Are a Unique Challenge
Hydrophobic secondary amines possess a dual chemical nature: a large, nonpolar structure that favors retention in reversed-phase (RP) systems and a basic nitrogen atom that is subject to protonation. This duality is the primary source of analytical difficulty.
The Critical Role of Mobile Phase pH
The ionization state of a secondary amine is governed by the mobile phase pH relative to the amine's acid dissociation constant (pKa).[1][2]
-
At low pH (pH < pKa): The amine is protonated (R₂NH₂⁺), making it charged and more polar. This reduces its interaction with the hydrophobic stationary phase, leading to shorter retention times.[2]
-
At high pH (pH > pKa): The amine is in its neutral, free-base form (R₂NH). This form is significantly more hydrophobic, resulting in stronger interaction with the stationary phase and longer retention times.[2][3]
Operating near the pKa is detrimental, as small fluctuations in pH can cause large shifts in retention time, and the co-existence of both ionized and non-ionized forms leads to severe peak distortion.[1][4]
The Problem of Secondary Interactions
Beyond hydrophobicity, secondary ionic interactions between protonated amines and residual silanol groups (Si-OH) on the silica-based stationary phase surface are a major cause of poor chromatography.[5][6] These interactions lead to:
-
Peak Tailing: A non-Gaussian peak shape with a drawn-out trailing edge.[5][7]
-
Low Efficiency: Broader peaks and reduced resolution.[5]
-
Irreproducible Retention: Shifting retention times between runs or columns.
Modern columns mitigate this through high-purity silica, extensive end-capping, or the use of hybrid particles, but for highly basic amines, the problem can persist.
Experimental Protocol: Mobile Phase pH & Column Scouting Study
Objective: To determine the optimal pH and stationary phase for achieving symmetrical peak shape and stable retention for a target hydrophobic secondary amine.
Methodology:
-
Determine Analyte pKa: Find the pKa of the target amine from literature or predict it using software (e.g., ACD/Labs, ChemAxon).
-
Select pH Range: Choose buffer systems that place the mobile phase pH at least 2 units away from the pKa.
-
Low pH: Prepare mobile phases at pH 2.5-3.5 (e.g., using formic acid or phosphate buffer).
-
High pH: Prepare mobile phases at pH 9-11 (e.g., using ammonium bicarbonate or borate buffer). Ensure you use a high-pH stable column.[4]
-
-
Select Columns:
-
Standard C18: A fully end-capped, high-purity silica C18 column.
-
High-pH Stable C18: A column specifically designed for use at pH > 8 (e.g., hybrid particle or polymerically bonded).
-
Embedded Polar Group (EPG) Column: A column with a polar group embedded in the alkyl chain to shield residual silanols.
-
-
Execution:
-
Equilibrate each column with the respective mobile phase.
-
Inject a low concentration of the analyte.
-
Run an isocratic or gradient elution and evaluate the retention time, peak asymmetry, and efficiency for each condition.
-
-
Analysis: Compare the chromatograms. The optimal condition will yield a sharp, symmetrical peak with a stable and practical retention time. For basic compounds, high pH often provides superior peak shape.[2]
Sources
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. high pH mobile phase (RP-HPLC) - Chromatography Forum [chromforum.org]
- 4. moravek.com [moravek.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. chromatographytoday.com [chromatographytoday.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
